molecular formula C22H16 B11945167 2,6-Diphenylnaphthalene CAS No. 60706-24-3

2,6-Diphenylnaphthalene

Cat. No.: B11945167
CAS No.: 60706-24-3
M. Wt: 280.4 g/mol
InChI Key: NHVMOQXOUKDYKA-UHFFFAOYSA-N
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Description

2,6-Diphenylnaphthalene is a useful research compound. Its molecular formula is C22H16 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60706-24-3

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

2,6-diphenylnaphthalene

InChI

InChI=1S/C22H16/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h1-16H

InChI Key

NHVMOQXOUKDYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Contextualization Within Polycyclic Aromatic Hydrocarbon Research

Polycyclic aromatic hydrocarbons are a major class of compounds formed from the fusion of two or more benzene (B151609) rings. iarc.frwikipedia.org The electronic and photophysical properties of these molecules are intrinsically linked to the number and arrangement of their constituent π-electron systems. mdpi.com Research in this area explores how modifications to the core PAH structure, such as the addition of substituent groups, can tune these properties for specific applications.

2,6-Diphenylnaphthalene serves as an important subject within this context. While naphthalene (B1677914) itself is the simplest PAH with two fused rings, it does not exhibit fluorescence in the solid state. wikipedia.orgmdpi.com The introduction of phenyl substituents at the 2 and 6 positions dramatically alters this behavior, inducing solid-state emission. mdpi.com This makes this compound and similar substituted PAHs model systems for studying the relationship between molecular structure, crystal packing, and solid-state photoluminescent properties. The study of such compounds helps to understand how to design molecules that retain or enhance their fluorescence efficiency in the solid state, a crucial aspect for materials science applications. mdpi.com

Significance in Contemporary Chemical Science and Materials Research

Established Synthetic Pathways

Early Approaches in Naphthalene (B1677914) Dialkylation

Early synthetic work on dialkylated naphthalenes, including phenyl-substituted derivatives, often relied on classical organic reactions such as Friedel-Crafts alkylation and acylation. An early synthesis of this compound was reported in 1943, highlighting the long-standing interest in this compound. acs.org These methods typically involved the reaction of naphthalene with a suitable electrophile in the presence of a Lewis acid catalyst.

However, these early approaches often suffered from a lack of regioselectivity, leading to mixtures of isomers that were difficult to separate. For instance, the dialkylation of naphthalene can produce various disubstituted isomers, with the 2,6- and 2,7-isomers often being major products. researchgate.net The precise control of substitution patterns on the naphthalene core remained a significant challenge.

The use of zeolites as catalysts in naphthalene dialkylation has been explored to improve regioselectivity. researchgate.netmdpi.com For example, the di-tert-amylation of naphthalene over H-mordenite zeolite has been shown to be highly regioselective for the 2,6-isomer. researchgate.net While not a direct synthesis of this compound, these studies demonstrate the principle of using shape-selective catalysts to control the position of substitution on the naphthalene ring.

General Preparation Techniques for Diphenylnaphthalenes

General methods for preparing diphenylnaphthalenes have included multi-step sequences involving cyclization reactions. One approach involves the synthesis of substituted anthracenes via an intramolecular double ring-closing condensation, which shares similarities with naphthalene ring formation. beilstein-journals.org Another traditional method is the Elbs reaction, which involves the cyclization of a diaryl ketone. beilstein-journals.org

More direct methods often involve the construction of the naphthalene ring system from acyclic precursors. For instance, the synthesis of 2-phenylnaphthalenes has been achieved from styrene (B11656) oxides using a recyclable Brønsted acidic ionic liquid, which acts as both a catalyst and a solvent. rsc.org This method provides a more atom-efficient route to the phenylnaphthalene scaffold.

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The advent of modern catalytic methods has revolutionized the synthesis of this compound and its derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions for Diarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been widely applied to the synthesis of biaryls, including diphenylnaphthalenes. libretexts.orgharvard.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.org

A key strategy for synthesizing this compound involves the diarylation of a 2,6-dihalonaphthalene. For example, 2,6-dibromonaphthalene (B1584627) can be coupled with phenylboronic acid in the presence of a palladium catalyst to afford this compound. mdpi.combeilstein-journals.org This approach has been used to prepare precursors for more complex polycyclic aromatic compounds. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

Starting MaterialCoupling PartnerCatalystProductYieldReference
2,6-Dibromo-3,7-dimethoxynaphthalenePhenylboronic acidPd catalyst2,6-Dimethoxy-3,7-diphenylnaphthaleneNot specified mdpi.com
2,6-DibromopyridinePhenylboronic acidPalladium complexes2,6-DiphenylpyridineNot specified researchgate.net

This table showcases examples of Suzuki-Miyaura reactions for the synthesis of diphenyl-substituted aromatic compounds.

Nickel-Catalyzed Carbon-Nitrogen Bond Cleavage and Cross-Coupling Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed methods. rsc.orgmdpi.com Nickel catalysts can facilitate a range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. uni-regensburg.denih.gov

One notable application is in the reductive cross-coupling of amides with aryl iodides, where a nickel-terpyridine catalyst system has proven effective. mdpi.com While not a direct synthesis of this compound, this methodology demonstrates the potential of nickel catalysis for constructing complex aromatic systems through the activation and coupling of otherwise unreactive functional groups. The mechanism of these reactions often involves radical intermediates, offering a different reactivity profile compared to traditional cross-coupling pathways. nih.gov

Rhodium(II)-Catalyzed Routes to Halonaphthalenyl Ethers and Esters

Rhodium(II) catalysis has been employed for the synthesis of functionalized halonaphthalenyl ethers and esters from diazo compounds. thieme-connect.comthieme-connect.com This methodology allows for the introduction of various functional groups onto the naphthalene core under mild conditions. thieme-connect.comresearchgate.net The resulting halonaphthalenes can then serve as versatile intermediates for further transformations, such as Suzuki-Miyaura cross-coupling, to introduce phenyl groups and synthesize derivatives of this compound. thieme-connect.comresearchgate.net

The reaction of a diazo compound with a benzyl (B1604629) halide or acid halide in the presence of a rhodium(II) catalyst can produce the corresponding ether or ester in good yields. thieme-connect.com This approach provides a bromine- or chlorine-free route to these valuable building blocks. thieme-connect.com

Ullmann-Type Condensations for Aryl-Aryl Coupling

The Ullmann reaction, a classic method for forming aryl-aryl bonds, utilizes copper catalysis to couple two aryl halides. wikipedia.org While traditionally requiring harsh conditions such as high temperatures (often exceeding 210°C) and polar solvents, modern advancements have improved the scope and mildness of this reaction. wikipedia.orgwikipedia.org The reaction typically involves the coupling of an aryl halide with an excess of copper at elevated temperatures. organic-chemistry.org The active species is a copper(I) compound that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

In the context of synthesizing this compound, an Ullmann-type condensation would involve the coupling of 2,6-dihalonaphthalene with a phenylating agent in the presence of a copper catalyst. While specific examples for this compound via this method are not extensively detailed in recent literature, the general principles of the Ullmann reaction are applicable. wikipedia.org The efficiency of the coupling can be influenced by the nature of the halogen on the naphthalene core, with iodides being more reactive than chlorides. wikipedia.org Modern Ullmann-type reactions often employ soluble copper catalysts with ligands to facilitate the transformation under milder conditions. wikipedia.org

Table 1: Comparison of Traditional and Modern Ullmann Reaction Conditions
FeatureTraditional Ullmann ReactionModern Ullmann Reaction
Catalyst Stoichiometric copper powderCatalytic soluble copper salts with ligands
Temperature > 210 °CMilder temperatures (e.g., 50-120 °C) mdpi.com
Solvent High-boiling polar solvents (e.g., NMP, DMF) wikipedia.orgVarious organic solvents
Substrate Scope Often limited to activated aryl halides wikipedia.orgBroader substrate scope

Double Arylation of Naphthols via Diaryliodonium(III) Salts

A more recent and efficient method for synthesizing diarylated naphthalene derivatives involves the one-pot double arylation of naphthols using diaryliodonium(III) salts. frontiersin.orgnih.govnih.gov This approach allows for the sequential formation of C-C and O-C bonds under base-free conditions at room temperature. frontiersin.orgbeilstein-journals.org The reaction is initiated by a radical precursor, which generates naphthyl radicals. frontiersin.orgnih.gov These radicals then react with the diaryliodonium(III) salt, which acts as an aryl donor, to yield the doubly arylated product. frontiersin.orgnih.govnih.gov

This method offers a significant advantage in terms of reaction conditions and efficiency. For instance, the reaction of 2-naphthol (B1666908) derivatives with diphenyliodonium (B167342) triflate in the presence of a radical initiator can produce 2-phenoxy-1-phenylnaphthalene derivatives in good yields. nih.gov This strategy provides a direct route to functionalized diphenylnaphthalene structures that might be challenging to access through traditional cross-coupling methods. The chemoselective reaction of the C- and O-centered naphthyl radicals with the hypervalent bond of the diaryliodonium(III) salts is a key feature of this transformation. frontiersin.orgnih.govnih.gov

Regioselective Synthesis and Isomer Control in Diphenylnaphthalene Derivatives

Controlling the position of the phenyl groups on the naphthalene core is crucial for tailoring the properties of the resulting materials. Regioselective synthesis aims to produce a specific isomer over others. numberanalytics.comrsc.org The ability to control regioselectivity is fundamental in the synthesis of complex molecules as it directly influences the final product's properties and potential applications. numberanalytics.com

In the synthesis of diphenylnaphthalene derivatives, the choice of starting material and reaction conditions dictates the regiochemical outcome. For example, starting with a specifically substituted naphthol or dihalonaphthalene allows for the directed synthesis of a particular isomer. nih.govchemrxiv.org Advanced catalytic systems, including those based on platinum, have been developed to achieve high regioselectivity in reactions such as the hydrosilylation of propargylic amines, demonstrating the power of catalysis in controlling isomer formation. mmu.ac.uk While not directly applied to diphenylnaphthalene synthesis in the provided context, these principles of catalyst and substrate control are transferable. The development of methodologies that allow for the selective formation of one regioisomer is a key area of research in organic synthesis. rsc.org

Derivatization Strategies for Functional Materials

The functionalization of the this compound core is essential for developing new materials with tailored electronic, optical, and self-assembly properties.

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms (atoms other than carbon and hydrogen) and various functional groups into the this compound structure can significantly alter its properties. pressbooks.pubpressbooks.publibretexts.org Functional groups are specific arrangements of atoms that define the chemical reactivity and physical properties of a molecule. pressbooks.pubpressbooks.pub For example, introducing electron-donating or electron-withdrawing groups can tune the energy levels of the molecule, which is critical for applications in organic electronics. nih.gov

Derivatization can be achieved through various synthetic transformations on a pre-formed diphenylnaphthalene scaffold or by using functionalized starting materials in the initial synthesis. copernicus.org For instance, a bromo-substituted naphthalene diimide can be functionalized with other aromatic or heteroaromatic rings to create new electron-deficient materials. rsc.org The introduction of heteroatoms can also lead to new types of bonding and intermolecular interactions, influencing the material's solid-state packing and morphology. nih.gov

Synthesis of Naphthalene-Fused Heterocycles (e.g., Disiloles, Diphospholes)

A powerful strategy for creating novel functional materials is the fusion of the naphthalene core with heterocycles, such as siloles (silicon-containing) and phospholes (phosphorus-containing). nih.gov These naphthalene-fused heterocycles exhibit unique photophysical properties. nih.gov

For example, dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP) have been synthesized from a common this compound-derived intermediate. The synthesis involves a sequence of reactions including demethylation, triflation, borylation, and finally cyclization to introduce the silicon or phosphorus atoms. nih.gov The resulting NDS and NDP compounds show distinct UV-vis absorption and photoluminescence properties compared to related structures, highlighting the effect of the naphthalene core on the electronic structure. nih.gov

Table 2: Synthetic Precursors for Naphthalene-Fused Heterocycles
PrecursorTarget HeterocycleKey Synthetic Steps
2,6-Dimethoxy-3,7-diphenylnaphthaleneNaphthodisilole (NDS)Demethylation, Triflation, Borylation, Cyclization with a silicon source nih.gov
2,6-Dimethoxy-3,7-diphenylnaphthaleneNaphthodiphosphole (NDP)Demethylation, Triflation, Borylation, Cyclization with a phosphorus source nih.gov

Functionalization for Supramolecular Architectures and Precursors

The functionalization of this compound can be designed to promote self-assembly into well-defined supramolecular architectures. mdpi.comnih.gov This is achieved by introducing functional groups that can participate in non-covalent interactions like hydrogen bonding, π-π stacking, or metal coordination. mdpi.com

For instance, 2,6-dibromo-1,5-diphenylnaphthalene has been used as a precursor for the synthesis of edge-functionalized graphene nanoribbons. researchgate.net The bromo groups allow for further modification via Suzuki coupling, enabling the attachment of various functional units. researchgate.net This pre-functionalization of the monomer precursor allows for the programming of the final supramolecular structure. researchgate.net Similarly, DNA-conjugated oligomers have been shown to self-assemble into supramolecular polymers that can be further functionalized. rsc.org The design of molecules with specific shapes and functionalities is key to controlling their assembly into complex two- and three-dimensional structures. nih.gov

Advanced Spectroscopic and Photophysical Investigations of 2,6 Diphenylnaphthalene Systems

Electronic Absorption Spectroscopy in Various Media

The electronic absorption spectra of 2,6-diphenylnaphthalene and related diphenylnaphthalenes (DPNs) have been characterized to understand their fundamental electronic transitions. In solvents like cyclohexane (B81311) and acetonitrile (B52724), 2,6-DPN exhibits absorption in the deep-blue wavelength region, typically between 340 and 440 nm. mdpi.com The absorption spectra, along with emission spectra, are often mirror-imaged, which is characteristic of many aromatic compounds. mdpi.com

For DPNs, including the 2,6-isomer, the absorption spectra in different solvents like cyclohexane and acetonitrile are quite similar. mdpi.com This similarity suggests that the electronic transitions have little charge-transfer character. mdpi.com Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to provide deeper insights into the photophysical properties of these molecules, including their absorption characteristics in various media like cyclohexane. mdpi.com

The substitution pattern on the naphthalene (B1677914) core significantly influences the electronic properties. For instance, in a series of 2,3-disubstituted-6,7-diphenylnaphthalene derivatives, the absorption maxima show a progressive red-shift with an increase in the electron-donating ability of the substituents. beilstein-journals.org This is attributed to the destabilization of the Highest Occupied Molecular Orbital (HOMO) with stronger π-donors, leading to a smaller energy gap for the S0 → S1 transition. beilstein-journals.org

Table 1: Absorption Characteristics of Diphenylnaphthalene Derivatives in THF. beilstein-journals.org
Compound (Substituent)Absorption Maxima (λabs) [nm]
H353
Me355
t-Bu355
OMe364
SMe376
NMe2395

Photoluminescence Studies

Photoluminescence encompasses the emission of light from a substance after the absorption of photons. It is a critical tool for probing the excited state dynamics of molecules like 2,6-DPN.

Fluorescence Emission Characteristics in Solution and Solid State

In solution, 2,6-DPN exhibits fluorescence in the deep-blue region of the spectrum. mdpi.com A notable characteristic of 2,6-DPN is its solid-state emission, which occurs at longer wavelengths compared to its emission in solution. mdpi.comnih.govmdpi.com This red-shift in the solid state is a distinguishing feature compared to other diphenylnaphthalene isomers whose solid-state emission spectra are similar to their solution spectra. mdpi.com The emission spectra in both solution and the solid state often show vibrational structures, which are mirror images of the corresponding absorption spectra. mdpi.com This observation suggests that the emission originates from a local excited state of the DPN molecule, rather than from excimeric or intermolecular π-π* interactions. mdpi.com The crystal structure of 2,6-DPN adopts a herringbone motif, which is believed to be related to its unique solid-state emission features. mdpi.comnih.govmdpi.com

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are crucial parameters that quantify the efficiency and dynamics of the emission process. For 2,6-DPN in aerated cyclohexane at 295 K, the fluorescence quantum yield is relatively low compared to other isomers. mdpi.com The fluorescence lifetimes for DPNs are also determined and provide insight into the rates of radiative and non-radiative decay processes. mdpi.com Recent advancements in spectrophotometric instruments have made it possible to readily determine these parameters in both solution and the solid state. mdpi.comnih.gov

Table 2: Photophysical Parameters of this compound. mdpi.com
ParameterValue (in aerated cyclohexane at 295 K)
Fluorescence Quantum Yield (Φf)0.11
Fluorescence Lifetime (τf) [ns]1.20
Triplet Energy (ET) [kJ mol-1]241

Phosphorescence and Triplet Energy Determination

In addition to fluorescence, which originates from the decay of an excited singlet state, many aromatic molecules can also exhibit phosphorescence, an emission from an excited triplet state. The observation of phosphorescence from DPNs in ethanol (B145695) at 77 K indicates that intersystem crossing from the first excited singlet state (S1) to a triplet state is an operative deactivation pathway. mdpi.com The triplet energy (ET) of 2,6-DPN has been determined from the origin of its phosphorescence spectrum. mdpi.com The ET values for various DPNs are found to be similar to each other. mdpi.com

Environmental Responsiveness of Photophysical Properties

The photophysical properties of fluorescent molecules can be sensitive to their local environment. For 2,6-DPN, the fluorescence spectra in a nonpolar solvent like cyclohexane and a polar solvent like acetonitrile are similar, which indicates that the fluorescent state possesses little charge-transfer character. mdpi.com However, for other naphthalene derivatives, particularly those with donor-acceptor structures, the photophysical properties can be highly responsive to the environment. For example, a 2,6-distyrylnaphthalene derivative exhibits halochromism, showing yellow fluorescence in its neutral form and blue fluorescence in its protonated form, with white light emission observed at a specific pH. rsc.org This demonstrates the potential for tuning the emission properties of naphthalene-based systems through chemical design and environmental control.

Vibrational Spectroscopy for Molecular Dynamics and Structure

While electronic spectroscopy probes transitions between electronic energy levels, vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to its structure and dynamics. The emission spectra of 2,6-DPN, both in solution and in the solid state, display vibrational structures. mdpi.com This fine structure in the spectra is a result of transitions to different vibrational levels within the ground electronic state and can provide insights into the geometry and bonding of the molecule in its excited state.

Computational methods, such as ab initio molecular dynamics (AIMD), are powerful tools for simulating and interpreting vibrational spectra. rsc.org These methods can calculate infrared and Raman spectra based on the time-correlation functions of dipole moments and polarizabilities, respectively. rsc.org By comparing simulated spectra with experimental data, a detailed understanding of the molecular vibrations and their coupling to the electronic structure can be achieved. For complex systems, techniques like cross-correlation filter diagonalization can be applied to extract vibrational eigenvalues from shorter simulation trajectories, overcoming numerical challenges. dicp.ac.cn

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. mdpi.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes, such as stretching and bending of bonds. libretexts.org For this compound, the FT-IR spectrum is expected to be characterized by absorption bands originating from the vibrations of its constituent aromatic rings—the naphthalene core and the two phenyl substituents.

While a specific experimental spectrum for this compound is not detailed in the available literature, its primary vibrational modes can be predicted based on established group frequencies for aromatic hydrocarbons. vscht.cz The key expected absorptions would arise from C-H and C=C bonds within the aromatic systems.

Key Expected Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the naphthalene and phenyl rings typically appear at wavenumbers above 3000 cm⁻¹. vscht.cz These bands are generally of weak to medium intensity.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic bands in the 1620-1400 cm⁻¹ region. theaic.org These absorptions, often appearing as a set of sharp bands, are fundamental for identifying the aromatic skeleton.

C-H Bending (In-Plane and Out-of-Plane): The C-H bending vibrations provide further structural information. In-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ range. vscht.cz Out-of-plane bending vibrations, which appear below 900 cm⁻¹, are particularly sensitive to the substitution pattern on the aromatic rings.

In modern computational chemistry, Density Functional Theory (DFT) calculations are frequently used to predict the vibrational frequencies and intensities of molecules with high accuracy, providing a theoretical spectrum that aids in the assignment of experimentally observed bands. scielo.org.mx

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumCharacteristic of C-H bonds on sp² hybridized carbon atoms. theaic.org
Aromatic C=C Ring Stretch1620 - 1400Medium to StrongA series of bands related to the skeletal vibrations of the phenyl and naphthalene rings. theaic.org
C-H In-Plane Bend1300 - 1000Weak to MediumBending of C-H bonds within the plane of the aromatic rings. vscht.cz
C-H Out-of-Plane Bend900 - 675StrongHighly dependent on the ring substitution pattern.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. uni-siegen.de It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR measures absorption due to changes in a molecule's dipole moment, Raman spectroscopy detects vibrations that cause a change in its polarizability. uni-siegen.de This makes Raman particularly sensitive to non-polar, symmetric bonds and skeletal vibrations, which may be weak or absent in an IR spectrum.

For this compound, the Raman spectrum would also be dominated by features from the aromatic system. The symmetric nature of the 2,6-disubstituted naphthalene core and the phenyl rings would lead to strong, characteristic Raman signals.

Key Expected Raman Signals:

Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings (both naphthalene and phenyl) give rise to very strong and sharp bands in the Raman spectrum, which serve as an excellent fingerprint for the molecule.

Aromatic C=C Stretching: Similar to FT-IR, C=C stretching vibrations appear in the 1620-1400 cm⁻¹ region and are typically strong in the Raman spectrum. researchgate.netthermofisher.com

Aromatic C-H Stretching: These modes are also present in the 3100-3000 cm⁻¹ region, though they are often less intense than the ring stretching modes.

Computational DFT methods are also widely applied to predict Raman spectra, calculating the frequencies and scattering activities of the Raman-active modes to complement experimental findings.

Interactive Data Table: Expected Raman Bands for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected IntensityNotes
Aromatic C-H Stretch3100 - 3000MediumCorresponds to C-H stretching on the aromatic rings.
Aromatic C=C Ring Stretch1620 - 1400Strong to Very StrongOften the most intense bands in the spectrum, characteristic of the aromatic skeleton. researchgate.net
Symmetric Ring "Breathing"1050 - 990StrongA characteristic symmetric vibration of the phenyl and naphthalene rings.
C-H Out-of-Plane Bend900 - 650Weak to MediumProvides information on substitution patterns.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopy encompasses a suite of techniques designed to study the dynamic processes that occur in molecules after they have been excited by light. wikipedia.orgrp-photonics.com These methods, such as time-correlated single-photon counting (TCSPC), monitor the decay of excited states over time, providing critical information about processes like fluorescence, intersystem crossing, and non-radiative decay. researchgate.net The fluorescence lifetime (τf), which is the average time a molecule spends in its excited singlet state before returning to the ground state, is a key parameter obtained from these measurements. mdpi.com

The photophysical properties of this compound (26DPN) have been investigated using time-resolved fluorescence spectroscopy. mdpi.com These studies reveal how the molecular environment—specifically, whether the compound is in solution or in a solid crystalline state—influences its excited state behavior. mdpi.com

Research findings indicate that the fluorescence lifetime of this compound is on the nanosecond timescale. mdpi.com In a cyclohexane solution, the molecule exhibits a specific fluorescence lifetime. This lifetime changes when the molecule is in the solid state, reflecting the influence of intermolecular interactions within the crystal lattice on the de-excitation pathways. mdpi.com A notable observation for this compound is that its emission spectrum in the solid state is red-shifted (appears at a longer wavelength) compared to its spectrum in solution. This phenomenon is attributed to its specific "herringbone" molecular packing arrangement in the crystal structure. mdpi.com

Interactive Data Table: Fluorescence Lifetime of this compound

Sample ConditionSolvent/StateFluorescence Lifetime (τf) in ns
This compoundCyclohexane1.8
This compoundSolid State2.1

Data sourced from Yamaji et al. (2024) mdpi.com

Crystallographic Analysis and Solid State Structural Elucidation of 2,6 Diphenylnaphthalene Systems

X-Ray Diffraction Techniques for Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a single crystal of 2,6-diphenylnaphthalene is elucidated using single-crystal X-ray diffraction (XRD). mdpi.comnih.gov This powerful analytical method involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the determination of atomic positions with high precision. ekb.egsci-hub.se

Analysis of Crystal Packing Motifs

The solid-state structure of this compound is characterized by a distinct packing arrangement that deviates from some of its isomers. nih.govnih.govresearcher.life Unlike the columnar stacking observed in other diphenylnaphthalene (DPN) derivatives, this compound adopts a more complex, layered architecture. mdpi.comnih.gov

Herringbone Structures

A defining feature of the this compound crystal structure is the herringbone arrangement of the naphthalene (B1677914) moieties. mdpi.comnih.gov In this motif, the aromatic planes of adjacent naphthalene cores are not parallel but are tilted with respect to each other, resembling the pattern of a herringbone fabric. researchgate.net For this compound, the angle between the naphthalene rings of neighboring molecules has been measured at 39.0°. mdpi.comnih.gov This arrangement is a common packing motif in crystals of aromatic molecules and is influenced by the interplay of various non-covalent interactions. hhu.de

Intermolecular Interactions in the Solid State

CH-π Contacts

In the crystal structure of this compound, CH-π interactions play a significant role in stabilizing the packing arrangement. mdpi.com These interactions involve a hydrogen atom from a C-H bond of one molecule interacting with the electron-rich π-system of an aromatic ring (either naphthalene or phenyl) of an adjacent molecule. Dotted lines in crystallographic diagrams often denote these intermolecular CH-π contacts between the chromophores. mdpi.com The phenyl rings in the structure are arranged orthogonally to each other, with a measured angle of 86.1°, which facilitates these CH-π contacts. mdpi.comnih.gov

π-π Stacking Interactions

π-π stacking interactions, which involve the face-to-face arrangement of aromatic rings, are a common feature in the crystal structures of many polycyclic aromatic hydrocarbons. libretexts.orgmdpi.com These interactions are typically characterized by interplanar distances of 3.3 to 3.8 Å. mdpi.com However, in the case of this compound, no specific or significant π-π stacking interactions are observed between the naphthalene moieties. mdpi.comnih.gov The distance between the naphthalene rings is approximately 4.86 Å, which is too large for effective π-π interaction. mdpi.com The shallow angle (39.0°) between the naphthalene moieties in the herringbone arrangement also disfavors strong π-π stacking. mdpi.comnih.gov This absence of close π-π interactions is a key distinguishing feature of the this compound solid-state structure compared to other aromatic systems where this interaction is predominant. polito.it

Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP21/c hhu.de
Naphthalene-Naphthalene Angle39.0° mdpi.comnih.gov
Naphthalene-Naphthalene Distance4.86 Å mdpi.com
Phenyl-Phenyl Angle86.1° mdpi.comnih.gov

Structural Features of Substituted Diphenylnaphthalenes

Dihedral Angle Analysis of Aromatic Rings

A critical parameter in defining the three-dimensional structure of biaryl systems is the dihedral angle, which describes the twist between the planes of the aromatic rings. In substituted diphenylnaphthalenes, the dihedral angles between the naphthalene core and the phenyl substituents are of particular interest.

In the unsubstituted this compound (26DPN), the phenyl rings are arranged orthogonally to each other, with a dihedral angle of 86.1°. mdpi.com The naphthalene moieties themselves align in a herringbone structure with an angle of 39.0° between the naphthalene rings of adjacent molecules. mdpi.com

The substitution pattern on the phenyl rings significantly impacts these dihedral angles. For instance, in diarylethenes, which share structural similarities with diphenylnaphthalenes, increasing the steric bulk of substituents at the ortho position of the phenyl rings leads to a larger dihedral angle between the thiophene (B33073) and phenyl rings. nii.ac.jp This principle can be extended to substituted diphenylnaphthalenes, where bulky substituents would be expected to increase the dihedral angle between the phenyl and naphthalene rings due to increased steric hindrance. Theoretical calculations on substituted 2,2'-bithiophenes have also shown that substituents affect the dihedral angles of the thiophene rings. whiterose.ac.uk

In a study of 1,8-diphenylnaphthalene (B8796441) derivatives, it was found that the phenyl rings adopt a nearly perpendicular orientation to the naphthalene ring plane due to severe steric crowding. caltech.edu While this is a different isomer, it highlights the significant influence of steric interactions on the dihedral angles.

Compound SystemRings AnalyzedDihedral Angle (°)Reference
This compoundPhenyl-Phenyl86.1 mdpi.com
This compoundNaphthalene-Naphthalene (intermolecular)39.0 mdpi.com
1,8-Diphenylnaphthalene derivativesPhenyl-Naphthalene~90 caltech.edu
Substituted DiarylethenesThiophene-Phenyl27 - 86 nii.ac.jp

Conformational Analysis and Structural Deformation

The interplay of steric and electronic factors in substituted diphenylnaphthalenes often leads to conformational changes and structural deformations to alleviate strain. These deformations can manifest as out-of-plane bending of the aromatic rings or distortions in bond angles and lengths.

In highly strained systems like 1,8-diarylnaphthalenes, significant structural distortions are observed, particularly in the naphthalene framework itself. caltech.edu This indicates that the naphthalene core is not a rigid scaffold but can deform to accommodate bulky substituents. The study of 2,7-diisopropoxy-1,8-diarylnaphthalenes revealed a high degree of structural deformation due to the steric repulsion between the 1,8-diaryl rings and their substituents. scispace.com

The introduction of substituents can also lead to the existence of different stable conformations, known as rotamers or atropisomers. For example, in 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, a rapid interconversion between syn and anti conformers is observed in solution. researchgate.net The protonation of these molecules leads to dramatic structural changes, affecting the distance between the peri-aromatic rings. researchgate.net

The study of substituted cyclohexanes provides a foundational understanding of how substituents influence conformation, with a preference for bulky groups to occupy the equatorial position to minimize steric strain. libretexts.org While the aromatic system of diphenylnaphthalene is different, the underlying principles of minimizing steric interactions to achieve a more stable conformation are applicable. libretexts.org

Compound SystemKey Conformational FeatureDriving ForceReference
1,8-DiphenylnaphthalenesWarping of the naphthalene ringSteric overcrowding caltech.edu
2,7-Diisopropoxy-1,8-diarylnaphthalenesHigh degree of structural deformationInternal steric repulsion scispace.com
4,5-Diaryl-1,8-bis(dimethylamino)naphthalenessyn and anti conformersRotational isomerization researchgate.net

Computational and Theoretical Chemistry of 2,6 Diphenylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including complex molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it well-suited for studying large aromatic systems like 2,6-diphenylnaphthalene. github.ionih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.de For this compound, DFT calculations have been employed to ascertain its equilibrium structure.

Theoretical studies have performed full geometry optimization of this compound using the B3LYP functional with the 6-31G(d) basis set. mdpi.com These calculations are essential for obtaining a realistic molecular structure from which other properties can be accurately computed. mdpi.com The optimization process involves finding the coordinates that minimize the total electronic energy of the molecule. arxiv.org In the solid state, crystallographic analysis of this compound (26DPN) shows that the crystal structure adopts a herringbone motif. mdpi.com A key structural parameter is the dihedral angle between the naphthalene (B1677914) core and the attached phenyl rings. In the crystal structure of 26DPN, the dihedral angle between the planes of the naphthalene rings of adjacent molecules was found to be 39.0°. mdpi.com

Table 1: Selected Structural Parameters for this compound

Parameter Value Source
Crystal Motif Herringbone mdpi.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net

For this compound, DFT calculations at the B3LYP/6-31+G(d) level have been used to determine the energies and spatial distributions of its frontier orbitals. mdpi.com The HOMO is distributed over the entire molecule, while the LUMO shows a similar distribution. mdpi.com This delocalization of the π-electron system across both the naphthalene core and the phenyl substituents is characteristic of conjugated aromatic compounds. The calculated energies for the HOMO, LUMO, and the resulting energy gap are crucial for understanding the electronic transitions and photophysical properties of the molecule. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.91
LUMO -1.50
HOMO-LUMO Gap (ΔE) 4.41

Data sourced from DFT calculations at the B3LYP/6-31+G(d) level in cyclohexane (B81311). mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge potentials. wolfram.com Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show negative potential (red) delocalized across the electron-rich π-systems of the naphthalene and phenyl rings. These regions are the most likely sites for interaction with electrophiles. Conversely, the regions around the hydrogen atoms would exhibit a positive potential (blue). The MEP provides a guide to intermolecular interactions and the reactive behavior of the molecule. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of electronically excited states. rsc.orgfaccts.de It is an extension of DFT that allows for the investigation of electronic transitions, such as those involved in UV-visible absorption and fluorescence spectra. ohio-state.educhemrxiv.org

TD-DFT calculations have been performed for this compound to gain deeper insight into its photophysical properties. mdpi.com Using the optimized ground-state geometry, calculations at the TD-B3LYP/6-31+G(d) level in cyclohexane were used to determine parameters such as the energies of the lowest singlet excited states (S1), oscillator strengths (f), and absorption wavelengths (λabs). mdpi.com These theoretical results can be correlated with experimental absorption and emission spectra to understand the nature of the electronic transitions. scirp.org For this compound, the calculated absorption wavelength corresponds to the S1 ← S0 transition, which is primarily described by the HOMO → LUMO transition. mdpi.com

Table 3: Calculated Photophysical Parameters for this compound

Parameter Calculated Value
S1 Energy (eV) 3.65
Oscillator Strength (f) 0.817
Absorption Wavelength (λabs, nm) 339

Data sourced from TD-DFT calculations at the (TD)-B3LYP/6-31+G(d) level in cyclohexane. mdpi.com

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other computational methods are available for studying molecular electronic structure, each with its own balance of accuracy and computational expense.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. wikipedia.org More advanced and accurate methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, incorporate electron correlation but are computationally much more demanding, limiting their use to smaller systems. wikipedia.org For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for validating results from less costly methods like DFT. cecam.orgethz.chuol.de

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de Methods like AM1, PM3, and PM7 are significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screenings. nih.govrutgers.edu The trade-off for this speed is often a reduction in accuracy, particularly if the molecule under study is dissimilar to the compounds used for parameterization. wikipedia.orgchemrxiv.org Semi-empirical methods could be used to explore the conformational landscape or perform preliminary electronic structure analysis of this compound and its derivatives.

Quantum Chemical Characterization of Bonding and Electronic Behavior

The quantum chemical characterization of this compound provides a comprehensive picture of its chemical nature. The bonding in this molecule is defined by its sp²-hybridized carbon framework, leading to a planar naphthalene core and phenyl rings. However, steric hindrance between the hydrogen atoms on the phenyl rings and the naphthalene core can cause the phenyl groups to twist out of the plane of the naphthalene ring, as indicated by the dihedral angles obtained from geometry optimization. mdpi.com

The electronic behavior is dominated by the extensive π-conjugated system. The FMO analysis shows that the HOMO and LUMO are delocalized across the entire molecule, facilitating electron mobility and determining its electronic transition properties. mdpi.com The relatively large HOMO-LUMO gap suggests significant chemical stability. researchgate.net The electronic behavior of substituted naphthalenes can be influenced by the nature and position of the substituents. nih.gov Theoretical calculations are essential for understanding these structure-property relationships and for designing novel materials with tailored photophysical properties. nih.govunige.chrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex, many-electron wavefunctions into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de The analysis examines the interactions between filled, Lewis-type (donor) NBOs and empty, non-Lewis-type (acceptor) NBOs. uni-muenchen.de The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, which reveals delocalization effects that stabilize the molecule. researchgate.neticm.edu.pl

For a π-conjugated system like this compound, NBO analysis is particularly useful for quantifying the delocalization of electron density across the naphthalene core and the attached phenyl rings. researchgate.neticm.edu.pl Key interactions typically analyzed include π → π* and σ → σ* transitions. These interactions, often referred to as hyperconjugation, lead to a loss of occupancy from the idealized Lewis structure's localized orbitals into empty non-Lewis orbitals, which is a hallmark of electron delocalization. uni-muenchen.de The analysis can elucidate the stability conferred by this delocalization and map the pathways of intramolecular charge transfer. nih.govicm.edu.pl

Below is a table outlining the principal types of interactions identified by NBO analysis and their significance in conjugated molecules.

Interaction Type Donor Orbital Acceptor Orbital Significance in this compound
π-Conjugation π (C=C) bondπ* (C=C) antibondRepresents the primary electron delocalization across the aromatic rings, crucial for electronic and optical properties.
Hyperconjugation σ (C-C) or σ (C-H) bondπ* (C=C) antibondIndicates delocalization from the sigma-framework into the pi-system, contributing to overall molecular stability.
Hyperconjugation π (C=C) bondσ* (C-C) or σ* (C-H) antibondRepresents electron delocalization from the pi-system into the sigma-framework.

Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. rsc.organalis.com.my These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The response of a molecule's dipole moment to an applied electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). mdpi.com While linear polarizability (α) governs linear optical phenomena, the first (β) and second (γ) hyperpolarizabilities are responsible for second- and third-order NLO effects, respectively. nih.govmdpi.com

Organic molecules with extended π-conjugated systems, such as this compound, are promising candidates for NLO materials. analis.com.my The delocalized π-electrons in these systems are less tightly bound and can be more easily polarized by an external electric field, leading to significant NLO responses. analis.com.my Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to calculate the hyperpolarizability tensors of molecules. rsc.orgnih.gov A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with larger hyperpolarizability values and enhanced NLO activity. nih.gov

The key parameters describing the NLO response of a molecule are summarized in the table below.

Parameter Symbol Description Relevance to NLO
Linear Polarizability αA measure of the linear response of the molecular dipole moment to an applied electric field. springernature.comDetermines the refractive index of the material.
First Hyperpolarizability βA tensor quantity describing the second-order (first non-linear) response of the molecule to an electric field. springernature.comResponsible for effects like Second Harmonic Generation (SHG).
Second Hyperpolarizability γA tensor quantity describing the third-order non-linear response of the molecule to an electric field. mdpi.comResponsible for effects like the optical Kerr effect and two-photon absorption. mdpi.com

Thermodynamic Properties and Molecular Stability Calculations

The thermodynamic properties of a compound, such as its enthalpy (H), entropy (S), and Gibbs free energy (G), are fundamental to understanding its stability and reactivity. dtu.dk These properties can be determined through a combination of experimental techniques and computational calculations. Experimental methods like adiabatic heat-capacity calorimetry and differential scanning calorimetry are used to measure heat capacities and phase transition enthalpies. nist.govnist.gov

Computational chemistry provides a powerful tool for predicting thermodynamic properties. mdpi.com Using methods like DFT, the optimized molecular geometry and vibrational frequencies can be calculated. nist.gov From these results, statistical mechanics can be applied to derive thermodynamic functions for the ideal-gas state. dtu.dknist.gov

Molecular stability is a crucial concept in chemistry. Thermodynamic stability refers to the energy of a compound relative to its constituent elements or other potential decomposition products. umn.edu A compound is considered thermodynamically stable if its Gibbs free energy of formation is negative, meaning it will not spontaneously decompose under standard conditions. However, a compound may be thermodynamically unstable yet persist due to kinetic stability, which is related to a high activation energy for decomposition. docbrown.info For crystalline solids, stability is also assessed relative to other possible crystal structures (polymorphs), with the ground-state polymorph being the most thermodynamically stable. umn.edu Studies on the closely related 2-phenylnaphthalene (B165426) have utilized both experimental and computational approaches to determine its molar thermodynamic functions, although complexities such as crystal disorder can lead to discrepancies between theoretical and measured values. nist.gov

The primary thermodynamic parameters used to assess molecular stability are outlined below.

Thermodynamic Parameter Symbol Description
Enthalpy of Formation ΔH°fThe change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Entropy SA measure of the disorder or randomness of a system. dtu.dk
Gibbs Free Energy of Formation ΔG°fThe free energy change associated with the formation of the compound; it is the ultimate determinant of thermodynamic stability under constant temperature and pressure. libretexts.org
Heat Capacity CpThe amount of heat required to raise the temperature of a substance by a specific amount.

Advanced Materials Science Applications of 2,6 Diphenylnaphthalene and Its Derivatives

Organic Electronic Devices

Organic electronic devices have garnered significant attention due to their potential for low-cost fabrication, mechanical flexibility, and light weight. nih.gov The performance of these devices is fundamentally tied to the properties of the organic semiconductor materials used. rsc.org Derivatives of 2,6-diphenylnaphthalene are emerging as versatile candidates for active layers in a range of organic electronic applications.

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible electronics, such as displays and sensors. nih.govrsc.org The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor layer. Researchers are designing and synthesizing various naphthalene (B1677914) derivatives to achieve high-performance OTFTs. nih.gov A common strategy involves a "building-blocks approach" where a core structure, like naphthalene, is functionalized with different groups. nih.gov

For instance, derivatives closely related to this compound, such as 2,6-di((E)-styryl)naphthalene (DSN), have been synthesized and investigated. nih.gov These materials can be used as the active semiconductor layer, with thin films often prepared by vacuum deposition onto a substrate. nih.govresearchgate.net In some device architectures, these naphthalene derivatives are used as the p-type semiconductor in bilayer heterojunction devices, complemented by an n-type material like copper hexadecafluorophthalocyanine (F₁₆CuPc) to achieve ambipolar performance. nih.gov The electrical characteristics of such devices can be optimized by adjusting preparation procedures, with reported hole and electron mobilities reaching up to 10⁻² cm² V⁻¹ s⁻¹. nih.gov By using a two-component bilayer configuration, the performance can be further enhanced, with mobility values as high as 0.73 cm² V⁻¹ s⁻¹ being reported for naphthalene-based systems. nih.gov

Furthermore, research into analogous 2,6-disubstituted anthracene (B1667546) derivatives has shown that functionalization can tune the semiconductor behavior from p-type to n-type, a strategy that also holds promise for naphthalene-based materials. mdpi.com The development of OTFTs on flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) underscores their potential in next-generation electronics. researchgate.net

Table 1: Performance of an OTFT based on a 2,6-Naphthalene Derivative

Device Configuration Semiconductor System Hole Mobility (μh) Electron Mobility (μe)
Bilayer Heterojunction DSN / F₁₆CuPc ~10⁻² cm² V⁻¹ s⁻¹ ~10⁻² cm² V⁻¹ s⁻¹
Two-Component Bilayer Naphthalene Derivative / F₁₆CuPc 0.73 cm² V⁻¹ s⁻¹ -

Data sourced from studies on naphthalene derivatives. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. A critical area of research is the development of efficient and stable blue-emitting materials, which remain a challenge. nih.govfrontiersin.org The photophysical properties of this compound (26DPN) make it a material of interest for OLED applications. mdpi.com

Studies have shown that 26DPN exhibits solid-state fluorescence. mdpi.com While many naphthalene compounds emit light in solution but not in the solid state, 26DPN is an exception. mdpi.com Its fluorescence quantum yield (Φf) and lifetime (τf) have been characterized in both solution and solid form. The solid-state emission of 26DPN is observed at a longer wavelength compared to its emission in solution, a shift that is related to its specific crystal packing structure, which adopts a herringbone motif. mdpi.com This solid-state emission is a crucial property for its use in OLEDs.

In the context of blue OLEDs, materials with high triplet energy are often required to effectively confine excitons in the emissive layer. nih.govrsc.org The triplet energy (E_T) of this compound has been determined from its phosphorescence. mdpi.com Bipolar host materials, which possess balanced hole and electron transporting properties, are a key strategy for achieving highly efficient OLEDs with low efficiency roll-off. rsc.org Derivatives based on the 2,6-disubstituted naphthalene or anthracene core are actively being developed as host materials for fluorescent and phosphorescent emitters. rsc.orgrsc.org For example, an OLED using a host based on a 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene structure achieved deep-blue emission with a maximum external quantum efficiency (EQE) of 8.10%. rsc.org

Table 2: Photophysical Properties of this compound (26DPN)

Medium Fluorescence Quantum Yield (Φf) Triplet Energy (E_T) Emission Characteristics
Solution Moderate ~2.5-2.6 eV Vibrational structures visible
Solid State Moderate - Emission shifted to longer wavelength

Data sourced from photophysical studies. mdpi.com

Perovskite Solar Cells (PSCs) and Hole Transport Materials (HTMs)

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon solar cells. frontiersin.orgmdpi.com A critical component in many high-performance PSC architectures is the hole transport layer (HTL), which selects and transports holes to the anode while blocking electrons. mdpi.comfrontiersin.org The properties of the hole transport material (HTM) significantly impact the efficiency, stability, and cost of the solar cell. researchgate.netnih.gov

While the most commonly used HTM is spiro-OMeTAD, its high cost and the need for chemical dopants that can reduce stability have driven a search for alternatives. frontiersin.orgnih.gov The design of new HTMs often focuses on creating molecules with appropriate energy levels (HOMO and LUMO) to align with the perovskite layer, high hole mobility for efficient charge extraction, and good film-forming properties. frontiersin.orgrsc.org

Derivatives of this compound fit the profile of potential HTM candidates. Their aromatic nature can facilitate π-π stacking and charge transport, and their structure can be synthetically modified to tune electronic properties and solubility. nih.govmdpi.com Twisted molecular structures are often employed in HTM design to ensure good solubility and prevent crystallization, which can be achieved by strategic placement of substituent groups on a core like diphenylnaphthalene. rsc.org The goal is to develop dopant-free HTMs that can be processed from solution, offering a pathway to low-cost, printable perovskite solar cells. rsc.org The stability of the HTM is also paramount, as degradation of this layer is a common failure mode in PSCs, especially under operational stress from heat and moisture. researchgate.netrsc.org Inorganic HTMs are being explored for their superior stability, but organic HTMs often provide better interfacial contact with the perovskite layer. mdpi.comrsc.org

Flexible and Sustainable Organic Electronics

A major driver for the development of organic electronics is the potential to create devices on flexible and even biodegradable substrates. researchgate.netrsc.org This opens up applications in wearable technology, smart packaging, and transient electronics. Flexible PSCs, for example, often use polymer substrates like polyethylene 2,6-naphthalene diformate (PEN) or polyethylene terephthalate (PET). mdpi.com The low-temperature processing compatibility of many organic semiconductors, including potentially those based on this compound, is a key advantage for use with such polymer substrates, which cannot withstand high temperatures. researchgate.netmdpi.com

The concept of "sustainable electronics" or "green electronics" aims to reduce the environmental impact of electronic devices over their entire life cycle. irtnanoelec.frroutledge.comqaddumi.org This involves using materials that are abundant, non-toxic, and derived from renewable resources, as well as designing devices for recyclability or biodegradability. routledge.comqaddumi.org Organic semiconductors like this compound are carbon-based materials, which presents an advantage over traditional semiconductors that often contain rare or heavy metals. The move towards sustainable electronics involves redesigning device components with non-toxic and eco-friendly materials that can decompose naturally. qaddumi.org Research in this area focuses on the entire product life cycle, from sustainable manufacturing processes that minimize waste and energy consumption to end-of-life considerations like creating soluble or biodegradable circuit boards. irtnanoelec.frqaddumi.org

Scintillation Materials

Scintillators are materials that emit light when exposed to ionizing radiation, forming the basis of detectors used in medical imaging, high-energy physics, and national security. osti.govgithub.io Organic scintillators are a major class of these materials, valued for their fast response times and ability to discriminate between different types of radiation, such as neutrons and gamma rays. researchgate.netazoquantum.com

Design of Organic Scintillators based on Diphenylnaphthalene Cores

The design of organic scintillators is a mature field, but there is continued research to develop materials with higher light yield, improved radiation hardness, and better particle discrimination capabilities. osti.gov this compound (DPN) is a known organic scintillator, often used as a component in these radiation detection materials. researchgate.netresearchgate.net The scintillation process in organic materials involves the absorption of energy from ionizing radiation, which creates excited molecular states (singlet and triplet excitons), followed by the emission of light (fluorescence) as these states relax. researchgate.net

The molecular structure of the scintillator is critical to its performance. osti.gov The DPN core provides the necessary aromatic system for scintillation. It can be used in crystalline form or dissolved in a solvent to create a liquid scintillator or in a polymer matrix for a plastic scintillator. github.ioresearchgate.net For example, di-iso-propyl-naphthalene (DIPN) isomers are used as a solvent for two-component liquid scintillators, demonstrating the utility of the naphthalene core in this application. azoquantum.com

A key characteristic for advanced scintillators is pulse shape discrimination (PSD), the ability to distinguish between particle types based on the timing profile of the light pulse. github.io This is partly governed by the "delayed" scintillation component, which arises from a process called triplet-triplet annihilation. researchgate.net The design of scintillators based on diphenylnaphthalene cores involves optimizing molecular properties and crystal packing to enhance both the prompt light output and the characteristics of the delayed component to improve PSD. osti.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound 26DPN, DPN
2,6-di((E)-styryl)naphthalene DSN
Copper hexadecafluorophthalocyanine F₁₆CuPc
Polyethylene terephthalate PET
9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene -
2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene spiro-OMeTAD
Polyethylene 2,6-naphthalene diformate PEN

Integration within Metal-Organic Frameworks (MOFs) for Luminescent Applications

The intrinsic luminescence of the naphthalene core is a key feature leveraged in the design of photo- and radioluminescent materials. Derivatives of this compound (DPN) serve as organic scintillators and can be incorporated as linkers in metal-organic frameworks (MOFs) to create materials with tailored light-emitting properties. mdpi.com The zinc metal clusters (SBUs) in these MOFs primarily influence the framework's rigidity and the orientation of the linkers, while the luminescence originates from the organic moiety. mdpi.com

Researchers have utilized carboxylate derivatives of known organic scintillators, such as DPN, to construct these functional MOFs. mdpi.com A notable example is the use of 2,6-naphthalenedicarboxylate (NDC), a structurally related and highly luminescent linker, in the well-studied IRMOF-8. mdpi.com This serves as a platform for investigating the structure-property relationships that govern luminescence. mdpi.com The development of such MOFs demonstrates a rational design approach where the photophysical properties of the core aromatic structure are translated into a robust, porous, crystalline material. mdpi.com

Linker/Scintillator NameAbbreviationCore StructureApplication in MOFs
This compoundDPNDiphenyl-substituted NaphthaleneUsed as an organic scintillator; its derivatives form luminescent MOFs. mdpi.com
2,6-Naphthalenedicarboxylic acidNDCNaphthaleneA highly luminescent linker used to construct MOFs like IRMOF-8. mdpi.com
5,5'-(naphthalene-2,6-diyl)diisophthalic acidDPNTCDerivative of DPNA carboxylate derivative used as a linker to build luminescent MOFs. mdpi.com

Supramolecular Assemblies and Self-Assembled Systems

The defined geometry and potential for non-covalent interactions make diphenylnaphthalene derivatives excellent candidates for building complex supramolecular structures.

Minor changes in the molecular structure of building blocks can lead to significant differences in their self-assembly behavior. This principle was demonstrated in a study involving two isomeric dioxynaphthalene (DNP) bridged bifunctional ureidopyrimidinone (UPy) monomers. acs.org While both isomers were structurally very similar, their substitution pattern on the DNP motif dictated their supramolecular behavior. acs.org

The isomer with a 2,6-substitution pattern on the DNP core (DNP1) successfully formed highly viscous supramolecular polymers in a concentrated solution. acs.org In contrast, the 1,5-substituted isomer (DNP2) did not polymerize under the same conditions, instead precipitating as crystals composed of stable cyclic monomers. acs.org This highlights the critical role of the 2,6-naphthalene scaffold's geometry in directing the pathway of self-assembly toward linear supramolecular polymerization, offering a strategy for the rational design of new smart materials through supramolecular engineering. acs.org

Monomer IsomerSubstitution PatternObserved Self-Assembly BehaviorResulting Material
DNP1 2,6-substituted DioxynaphthaleneSupramolecular PolymerizationHighly viscous supramolecular polymers. acs.org
DNP2 1,5-substituted DioxynaphthaleneCyclizationCrystalline solid of cyclic monomers. acs.org

The bottom-up synthesis of graphene nanoribbons (GNRs) with atomic precision allows for the tailoring of their electronic properties. A derivative of this compound has been instrumental in the on-surface synthesis of a unique chiral graphene nanoribbon (ch-GNR). acs.orgmdpi.com Specifically, 2,6-dibromo-1,5-diphenylnaphthalene was used as the molecular precursor for the synthesis of a cove-edge ch-GNR with a benzo-fused backbone on a Au(111) surface under ultrahigh vacuum (UHV) conditions. acs.orgmdpi.comgoogle.com

The synthesis proceeds in distinct stages upon thermal annealing. acs.org Initially, the precursor molecules self-assemble on the gold surface at room temperature. acs.org Upon heating to 470 K, a metal-coordinated polymer intermediate is formed. acs.org Further annealing to 570 K induces cyclodehydrogenation, resulting in the final planar chiral GNR. google.com Characterization by scanning tunneling microscopy and spectroscopy revealed the structure of the nanoribbon and determined its electronic bandgap to be approximately 1.6 eV. acs.orgresearchgate.net This work expands the variety of GNR structures, providing a pathway to materials with novel electronic properties for next-generation electronics. mdpi.com

ParameterDescription
Precursor Molecule 2,6-dibromo-1,5-diphenylnaphthalene. mdpi.com
Substrate Au(111) surface in UHV. acs.org
Synthesis Step 1 Self-assembly of precursor molecules on the substrate at room temperature. acs.org
Synthesis Step 2 Annealing at 470 K to form metal-coordinated polymer intermediates. acs.org
Synthesis Step 3 Annealing at 570 K to induce cyclodehydrogenation and form the final GNR. google.com
Product Cove-edge chiral graphene nanoribbon (ch-GNR) with a benzo-fused backbone. acs.org
Electronic Property Bandgap of approximately 1.6 eV. mdpi.com

Participation in Supramolecular Polymerization and Assemblies

Polymer Chemistry and Engineering

The rigidity and high thermal stability of the diphenylnaphthalene moiety are highly desirable characteristics that can be imparted to high-performance polymers.

Aromatic polyimides (PIs) are known for their exceptional thermal and chemical stability, but often suffer from poor solubility, which complicates processing. Incorporating bulky, rigid, and non-coplanar structures like the naphthalene moiety into the polymer backbone is a successful strategy to enhance solubility while maintaining high thermal performance. acs.org

For instance, a series of modified PI films were prepared using a new aromatic diamine monomer, 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA), which contains the 2,6-naphthalene core. mdpi.comresearchgate.net These polyimides, prepared by ternary polymerization with 4,4′-oxydianiline (ODA) and pyromellitic dianhydride (PMDA), exhibited improved properties. The introduction of the rigid naphthalene ring structure resulted in polymers with high thermal stability, with a 5% weight loss temperature (Td5%) reaching up to 569 °C and a glass transition temperature (Tg) of 381 °C. mdpi.comresearchgate.net Similarly, polyimides synthesized with a stiff naphthalene moiety in the backbone show rapid degradation only at very high temperatures (510–560 °C). tandfonline.com The bulky nature of the naphthalene group disrupts dense chain packing, facilitating better solubility without sacrificing the desirable rigid-rod character. acs.orgtandfonline.com

Polymer TypeNaphthalene-Containing MonomerKey Properties ImprovedReference
Polyimide 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA)Thermal stability (Td5% up to 569°C), mechanical strength, dielectric properties. mdpi.comresearchgate.net
Polyamide & Polyimide 2,2′-dinaphthylbiphenyl-4,4′-diamineSolubility, thermal stability. acs.org
Polyimide Unsymmetrical diamine with naphthalene unitThermal stability (degradation at 510-560°C), solubility. tandfonline.com

The unique electronic structure of the diphenylnaphthalene core and the properties it imparts to polymers make it a valuable component in functional materials for optoelectronics. google.com The synthesis of polymers containing these moieties is often targeted at applications in photovoltaics, light-emitting diodes, and field-effect transistors. google.com

The polyimides derived from the 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) monomer are a prime example. mdpi.comresearchgate.net The incorporation of the naphthalene ring structure successfully lowered the dielectric constant (Dk) of the resulting PI films from 3.21 to 2.82 at 1 MHz, making them promising candidates for high-performance interlayer dielectrics in the microelectronics industry. mdpi.comresearchgate.net Furthermore, the synthesis of N2,N6-Diphenylnaphthalene-2,6-diamine has been reported for its potential use in solution-processable conjugated polymers, which are central to the field of organic electronics. purdue.edu In another approach, derivatives of this compound have been used as starting materials for the synthesis of novel polycyclic aromatic compounds containing silole and phosphole units, which are being explored for their unique photophysical properties as organic functional materials. mdpi.com The development of graphene nanoribbons from diphenylnaphthalene precursors also falls under this category, as their tailored electronic bandgaps are a key feature for their potential use in future electronic and optoelectronic devices. mdpi.com

Synthesis of Rigid-Rod Polyamides and Polyimides Containing Diphenylnaphthalene Moieties

Optical and Photonic Materials

The unique photophysical properties and structural characteristics of this compound and its derivatives make them promising candidates for advanced optical and photonic materials. Their rigid, aromatic structure is central to their utility in applications ranging from tunable light-emitting systems to materials where precise control of the refractive index is essential.

Development of Tunable Fluorescent Systems

The development of fluorescent systems with tunable emission wavelengths is a significant area of materials science, driven by applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. gdut.edu.cnresearchgate.net The fluorescence of a molecule can be tuned by modifying its chemical structure or by changing its environment. This compound and its derivatives serve as a valuable scaffold for creating such tunable systems due to their inherent photophysical properties.

Research has shown that diphenylnaphthalenes (DPNs) exhibit distinct fluorescent behaviors. mdpi.com For instance, this compound (26DPN) displays solid-state fluorescence at wavelengths longer than those observed in solution, a behavior not seen in other isomers. mdpi.com This shift is attributed to its specific crystal packing structure, which follows a herringbone motif. mdpi.com This inherent sensitivity of fluorescence to the physical state (solution vs. solid) is a form of tunability.

A primary strategy for tuning fluorescence is the chemical modification of the core fluorophore. gdut.edu.cn By introducing different functional groups to the naphthalene or phenyl rings, the electronic properties of the molecule can be systematically altered. A study on γ-substituted diphenylnaphthalonitriles demonstrated that adding electron-donating groups to the phenyl rings causes a progressive red-shift in the absorption and emission spectra. beilstein-journals.org This allows for the fine-tuning of the emitted color.

A compelling example of a tunable system is found in derivatives of 2,6-distyrylnaphthalene. A novel donor-π-acceptor (D–π–A) chromophore based on this structure was synthesized, which exhibits halochromism (pH-responsive fluorescence). rsc.org This compound, ASDSN, shows yellow fluorescence in its neutral form but shifts to blue fluorescence when protonated. rsc.org Remarkably, at a specific pH of 3.0, it produces white light emission, demonstrating significant tunability and potential for use in advanced lighting applications. rsc.org The fluorescence quantum yield for this white light emission was found to be a satisfactory 13%. rsc.org

Photophysical Properties of this compound and Related Derivatives
CompoundState/SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Key Feature
This compound (26DPN)Cyclohexane (B81311)312359, 3770.56Solution-state emission mdpi.com
This compound (26DPN)Solid State-4310.13Red-shifted solid-state emission mdpi.com
ASDSN (2,6-distyrylnaphthalene derivative)Neutral (DMSO)417557-Yellow fluorescence rsc.org
ASDSN (2,6-distyrylnaphthalene derivative)Protonated (Acidic)---Blue fluorescence rsc.org
ASDSN (2,6-distyrylnaphthalene derivative)pH = 3.0--0.13White Light Emission (WLE) rsc.org

Applications in Materials Requiring Specific Refractive Indices

The refractive index (RI) is a fundamental optical property that quantifies how light propagates through a material. anton-paar.comnih.gov Materials with precisely controlled refractive indices are critical for manufacturing a wide array of optical components, including lenses, anti-reflective coatings, and optical waveguides. sigmaaldrich.com The development of polymeric materials with tunable RI is an area of intense research, as they offer advantages such as light weight, low cost, and ease of processing compared to inorganic materials. sigmaaldrich.com

A material's refractive index is closely linked to its chemical structure. The incorporation of highly polarizable moieties, such as aromatic rings, is a well-established strategy for increasing the refractive index of a polymer. researchgate.net The this compound scaffold, being composed of three fused and appended aromatic rings, possesses a high degree of π-conjugation and polarizability. This makes it an excellent candidate for use as a building block in high refractive index materials.

Potential Applications of this compound in High Refractive Index Materials
Polymer MatrixRole of this compound MoietyPotential ApplicationUnderlying Principle
PolyacrylatesAs a co-monomer or additiveAnti-reflective coatings, ophthalmic lensesIncreases the overall refractive index of the polymer film due to its high aromatic content. sigmaaldrich.comresearchgate.net
Epoxy ResinsAs part of the epoxy monomer backboneOptical adhesives, encapsulants for LEDsThe rigid and bulky aromatic structure enhances the refractive index and can improve thermal stability. ontosight.ai
PolyimidesIncorporated into the polymer backboneOptical waveguides, high-performance optical filmsContributes to a high refractive index while maintaining good thermal and mechanical properties characteristic of polyimides.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Complex Architectures

While the fundamental synthesis of 2,6-diphenylnaphthalene is established, future research is focused on leveraging this core structure to build intricate, high-performance polymeric and supramolecular architectures. The development of more efficient and versatile synthetic routes is crucial for accessing these complex materials.

Modern synthetic strategies are moving beyond simple preparations to incorporate the this compound moiety into larger, functional systems. Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in this endeavor. For instance, researchers have utilized Suzuki coupling to synthesize 2,3-diphenylnaphthalene (B11845481) derivatives as precursors for more complex polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org This approach allows for the controlled construction of extended π-conjugated systems.

A particularly promising frontier is the use of this compound derivatives in on-surface synthesis. This bottom-up approach enables the fabrication of atomically precise nanostructures directly on a substrate. For example, 2,6-dibromo-1,5-diphenylnaphthalene has been used as a precursor for the on-surface synthesis of chiral graphene nanoribbons (GNRs) on a gold surface. researchgate.net This methodology involves the deposition of the precursor onto the substrate, followed by thermally induced polymerization and cyclodehydrogenation to form the desired nanostructure. researchgate.net Such techniques unlock access to materials with tailored electronic and spintronic properties that are inaccessible through traditional solution-phase synthesis. researchgate.net Future work will likely focus on diversifying the types of complex polymeric architectures (CPAs) that can be synthesized, potentially leading to novel "star-on-star" or ultra-high-density bottle-brush copolymers containing the diphenylnaphthalene unit. rsc.org

Investigation of Unconventional Applications in Emerging Technologies

The inherent photophysical characteristics of this compound, particularly its fluorescence, make it a candidate for a range of emerging technologies beyond its use as a simple fluorescence standard. lookchem.com Research is increasingly directed toward harnessing its solid-state emission properties for applications in optoelectronics and photonics.

Unlike many PAHs that suffer from aggregation-caused quenching in the solid state, this compound exhibits interesting solid-state photoluminescence. mdpi.com Its crystal structure, which adopts a herringbone motif, influences its emission features, sometimes leading to red-shifted emission compared to its solution-phase fluorescence. mdpi.comnih.gov This property is critical for the development of organic light-emitting diodes (OLEDs) and solid-state lighting. The ability to tune emission properties by modifying the substitution pattern on the naphthalene (B1677914) core opens pathways for creating materials with specific colors and efficiencies. mdpi.com

Furthermore, the integration of this compound derivatives into larger conjugated systems, such as the GNRs mentioned previously, points toward applications in nanoelectronics and spintronics. researchgate.net The precise atomic structure of these GNRs dictates their electronic bandgap and magnetic properties, making them suitable for next-generation microelectronic and optoelectronic devices. researchgate.net Other potential unconventional applications could include their use as active components in chemical sensors, where changes in the fluorescence signal upon interaction with an analyte could be used for detection. researchgate.net The development of unsymmetrical derivatives could also lead to materials with unique photophysical and photochemical properties for applications like photodynamic therapy. researchgate.net

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the design of new materials. technologycatalogue.com Advanced theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides deep insights into the structure-property relationships of this compound and its derivatives, enabling predictive design before undertaking costly and time-consuming laboratory synthesis. bhu.ac.in

Theoretical calculations are used to understand and predict a wide range of properties:

Molecular Geometry: DFT calculations can optimize the ground-state geometry of diphenylnaphthalene isomers, providing precise data on bond lengths, bond angles, and dihedral angles between the phenyl rings and the naphthalene core. nih.gov

Electronic Structure: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be accurately calculated. mdpi.com This HOMO-LUMO gap is fundamental to understanding the electronic and optical properties of the molecule, including its absorption and emission characteristics. mdpi.combhu.ac.in

Photophysical Properties: TD-DFT methods are employed to simulate UV-visible absorption and photoluminescence spectra. mdpi.comnih.gov These calculations can predict transition energies and oscillator strengths, which correlate with experimental spectra and help interpret the nature of electronic transitions. mdpi.commdpi.com

Chemical Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict reactive sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. bhu.ac.in

By systematically modifying the molecular structure in silico (e.g., by adding different functional groups) and calculating the resulting properties, researchers can screen a large number of candidate molecules and identify those with the most promising characteristics for a specific application. researchgate.net This computational-first approach significantly reduces experimental effort and provides a rational basis for designing novel materials with tailored optical, electronic, and chemical properties. technologycatalogue.com

Parameter1,4-DPN1,5-DPN2,6-DPN2,7-DPN
HOMO (eV) -5.61-5.73-5.82-5.70
LUMO (eV) -1.41-1.40-1.44-1.39
Energy Gap (eV) 4.204.334.384.31
Oscillator Strength (f) 0.00000.00000.65520.0000
λabs (nm) 316314332318
Table 1: Calculated photophysical parameters in cyclohexane (B81311) for various diphenylnaphthalene (DPN) isomers, determined by (TD)-B3LYP/6-31+G(d) level calculations. This data highlights how the substitution pattern influences the electronic properties. mdpi.com

Integration with Hybrid and Composite Material Systems

A significant future direction for this compound lies in its incorporation into hybrid and composite materials. Hybrid materials, which combine two or more components (often organic and inorganic) at the molecular or nanometer scale, can exhibit synergistic properties that surpass those of the individual constituents. uomustansiriyah.edu.iqnumberanalytics.com

The rigid, aromatic structure of this compound makes it an excellent candidate for reinforcing polymer matrices, creating polymer composites with enhanced thermal stability and mechanical strength. mdpi.com Naphthalene-based polymers, such as polyethylene (B3416737) naphthalate (PEN), already demonstrate superior thermal and barrier properties compared to conventional polymers like polyethylene terephthalate (B1205515) (PET). iastate.edu Incorporating the bulky and rigid diphenylnaphthalene unit into polymer backbones could further enhance these properties.

Future research will likely explore the creation of hybrid materials where this compound derivatives are covalently bonded to or physically mixed with other material classes:

Organic-Inorganic Hybrids: Covalently linking diphenylnaphthalene units to inorganic frameworks like silica (B1680970) or incorporating them into metal-organic frameworks (MOFs) could generate materials with novel optical or catalytic properties. uomustansiriyah.edu.iq

Conducting Polymer Composites: Blending or copolymerizing diphenylnaphthalene derivatives with conducting polymers (e.g., polypyrrole, polythiophene) could produce materials for energy storage applications, where the diphenylnaphthalene component provides structural stability and the conducting polymer provides charge transport pathways. jchemrev.com

The synergy in these hybrid systems arises from the combination of properties. mdpi.comresearchgate.net For example, the diphenylnaphthalene component can provide fluorescence and structural rigidity, while an inorganic nanoparticle component could offer magnetic or catalytic functionality, leading to multifunctional materials for advanced applications. uomustansiriyah.edu.iq

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Diphenylnaphthalene, and how can reaction conditions be standardized?

  • Methodology : Start with Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective phenyl group introduction. Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to stabilize intermediates . Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography. Standardize yields by optimizing temperature (60–80°C) and catalyst loading (5–10 mol% Pd) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Employ ¹H/¹³C NMR to confirm substitution patterns (δ 7.2–8.5 ppm for aromatic protons). Use FT-IR to detect C-H bending (700–800 cm⁻¹) and aromatic C=C stretching (1600 cm⁻¹) . Mass spectrometry (EI-MS) with m/z 256 [M]⁺ provides molecular weight confirmation. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can preliminary toxicity screening be designed for this compound?

  • Methodology : Follow OECD guidelines for acute oral toxicity in rodent models (e.g., LD₅₀ determination). Include systemic endpoints: hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (CBC) effects. Use inhalation or dermal exposure routes per EPA protocols .

Advanced Research Questions

Q. What strategies address regioselective challenges in synthesizing this compound derivatives?

  • Methodology : Introduce steric directing groups (e.g., methoxy) at positions 1 and 8 to block competing substitution. Use DFT calculations to predict electronic effects on aromatic rings. Validate with X-ray crystallography to confirm regiochemistry .

Q. How should conflicting toxicity data from in vivo and in vitro studies be resolved?

  • Methodology : Apply risk-of-bias assessment tools (Table C-6/C-7) :

  • Randomization : Were doses adequately randomized in animal studies?
  • Outcome reporting : Were all endpoints (e.g., oxidative stress markers) disclosed?
  • Confidence rating : Classify studies as high/moderate/low confidence based on transparency . Conduct meta-analyses using RevMan software to harmonize discrepancies .

Q. What are the environmental degradation pathways of this compound in aquatic systems?

  • Methodology : Simulate hydrolysis (pH 5–9, 25°C) and photolysis (UV-Vis, λ = 290–400 nm) in water/sediment matrices. Quantify degradation products (e.g., hydroxylated derivatives) via LC-MS/MS. Assess half-lives using first-order kinetics models .

Q. Which biomonitoring methods are suitable for detecting occupational exposure to this compound?

  • Methodology : Collect urine/blood samples from exposed populations. Analyze metabolites (e.g., 2,6-diOH-naphthalene) via GC-MS with derivatization (BSTFA). Correlate with air monitoring data (NIOSH Method 5515) .

Q. How can computational modeling predict the photophysical properties of this compound?

  • Methodology : Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) to simulate UV-Vis spectra (λmax ~270 nm). Compare with experimental data from NIST Chemistry WebBook . Use Gaussian 16 to optimize geometries and calculate HOMO-LUMO gaps (~4.2 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.